REACTION_CXSMILES
|
[CH:1]([C:3]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=O)[C:4]=1[CH3:12])=[O:2].F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C.[CH3:49][N:50]([CH3:54])[CH2:51][CH2:52][NH2:53].[OH-].[Na+]>CN(C)C=O.[Cl-].[Na+].O.O>[CH3:49][N:50]([CH3:54])[CH2:51][CH2:52][NH:53][C:9]([C:5]1[C:4]([CH3:12])=[C:3]([CH:1]=[O:2])[NH:7][C:6]=1[CH3:8])=[O:11] |f:1.2,5.6,8.9.10|
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Name
|
|
Quantity
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1.67 g
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Type
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reactant
|
Smiles
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C(=O)C1=C(C(=C(N1)C)C(=O)O)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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CN(CCN)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
brine
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
After stirring for 5 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 24 hours
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Duration
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24 h
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Type
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STIRRING
|
Details
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After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
extracted (3×200 mL) with 10% of methanol in dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue which remained was purified by chromatography (silica gel column, 5%-10% methanol in dichloromethane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC(=O)C1=C(NC(=C1C)C=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |